molecular formula C19H24ClN B14687564 Pyrrolidine, 1-(3,3-diphenylpropyl)-, hydrochloride CAS No. 30777-74-3

Pyrrolidine, 1-(3,3-diphenylpropyl)-, hydrochloride

Katalognummer: B14687564
CAS-Nummer: 30777-74-3
Molekulargewicht: 301.9 g/mol
InChI-Schlüssel: KQUKNDDZKDQOPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolidine, 1-(3,3-diphenylpropyl)-, hydrochloride: is a chemical compound with the molecular formula C20H26ClN It is known for its unique structure, which includes a pyrrolidine ring attached to a 3,3-diphenylpropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(3,3-diphenylpropyl)-, hydrochloride typically involves the reaction of pyrrolidine with 3,3-diphenylpropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Pyrrolidine, 1-(3,3-diphenylpropyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Pyrrolidine, 1-(3,3-diphenylpropyl)-, hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of new drugs and therapeutic agents.

Medicine: this compound has potential applications in medicine, particularly in the development of treatments for neurological disorders. Its unique structure allows it to interact with specific molecular targets in the brain.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism of action of Pyrrolidine, 1-(3,3-diphenylpropyl)-, hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-(1-methyl-3,3-diphenylpropyl)pyrrolidine hydrochloride
  • 1-(1-ethyl-3-phenylpropyl)pyrrolidine hydrochloride
  • 1-methyl-3-(1-naphthyl)pyrrolidine hydrochloride

Uniqueness: Pyrrolidine, 1-(3,3-diphenylpropyl)-, hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

30777-74-3

Molekularformel

C19H24ClN

Molekulargewicht

301.9 g/mol

IUPAC-Name

1-(3,3-diphenylpropyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C19H23N.ClH/c1-3-9-17(10-4-1)19(18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1-6,9-12,19H,7-8,13-16H2;1H

InChI-Schlüssel

KQUKNDDZKDQOPQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.